molecular formula C16H14Cl2N2O3S B12513352 3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

Cat. No.: B12513352
M. Wt: 385.3 g/mol
InChI Key: AUDAYVKZYBKSPG-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group (-NH-NH2) attached to an acyl group. This particular compound features a dichlorophenyl group and a methylbenzenesulfonyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 2,4-dichlorophenylhydrazine, is reacted with an appropriate acylating agent to form the hydrazide intermediate.

    Sulfonylation: The hydrazide intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Alkene formation: The final step involves the formation of the prop-2-ene linkage through a suitable elimination or condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide may be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of hydrazides are often explored for their therapeutic potential, including as drugs or drug precursors.

Industry

In industry, this compound may find applications in the development of new materials, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide would depend on its specific biological or chemical activity. Generally, hydrazides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, covalent bonding, or other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide: can be compared with other hydrazides, such as isoniazid or hydralazine, which are well-known for their biological activities.

    Sulfonyl hydrazides: Compounds with similar sulfonyl hydrazide structures may exhibit comparable chemical reactivity and biological properties.

Uniqueness

The uniqueness of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other hydrazides.

Properties

Molecular Formula

C16H14Cl2N2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide

InChI

InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21)

InChI Key

AUDAYVKZYBKSPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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